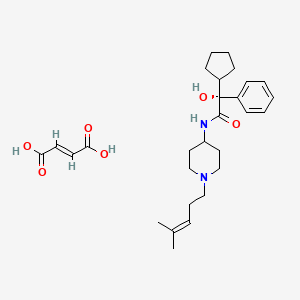

J 104129 fumarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

J 104129 fumarate is a potent M3 muscarinic receptor antagonist . It displays 120-fold selectivity over M2 receptors . The Ki values are 4.2, 19, and 490 nM for human M3, M1, and M2 receptors respectively . It has the potential for the research of obstructive airway disease .

Synthesis Analysis

The synthesis of J 104129 fumarate is stereoselective .Molecular Structure Analysis

The molecular formula of J 104129 fumarate is C28H40N2O6 . Its molecular weight is 500.63 . The SMILES string representation isO=C(O)/C=C/C(O)=O.CC(C)=CCCN(CC1)CCC1NC(C@(O)C3=CC=CC=C3)=O . Chemical Reactions Analysis

J 104129 fumarate antagonizes ACh-induced bronchoconstriction .Physical And Chemical Properties Analysis

J 104129 fumarate is a white to beige powder . It is soluble to 20 mg/mL in DMSO and to 50 mM in ethanol . It should be stored at +4°C .Aplicaciones Científicas De Investigación

Magnetic Properties in Chemistry : Fumarate compounds, such as the one described in a polymeric chain study, exhibit interesting magnetic properties due to their structural composition, with implications for material science research (Mukherjee et al., 2001).

Metal-Organic Frameworks in Material Science : Fumarate-based metal–organic frameworks (MOFs) have been synthesized and studied for potential applications in biomaterials, showcasing their utility in creating porous structures for gas adsorption and other applications (Wißmann et al., 2012).

Biosensing Applications in Biotechnology : Fumarate has been used in the development of biosensors. For example, an electrochemical whole-cell biosensing system has been developed for the quantification of fumarate, highlighting its importance in medical and food industries (Si et al., 2015).

Biological Research and Biofilm Studies : The use of fumarate in biological research includes the development of microbiosensors for studying biofilms, helping in understanding the growth and limitations of microorganisms in different environments (Atci et al., 2017).

Microbial Production for Industrial Applications : Research into the microbial production of fumarate from renewable feedstocks has been conducted to improve its synthetic pathway efficiency, demonstrating its potential in the chemical industry (Chen et al., 2019).

Medical Imaging and Cancer Research : Fumarate is used in hyperpolarized magnetic resonance imaging to detect certain enzyme activities in cancer tissues, offering insights into cancer biology and potential diagnostic applications (Shishmarev et al., 2018).

Drug Development for Multiple Sclerosis : Fumarate compounds, like dimethyl fumarate, have shown efficacy in treating multiple sclerosis by reducing relapse rates and disease progression in clinical trials (Gold et al., 2012).

Inflammatory Disease Treatment : Fumarate, specifically dimethyl fumarate, has been identified as an inhibitor of pyroptotic cell death, providing a mechanism of action for its use in treating inflammatory diseases (Humphries et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

(E)-but-2-enedioic acid;(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O2.C4H4O4/c1-19(2)9-8-16-26-17-14-22(15-18-26)25-23(27)24(28,21-12-6-7-13-21)20-10-4-3-5-11-20;5-3(6)1-2-4(7)8/h3-5,9-11,21-22,28H,6-8,12-18H2,1-2H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1+/t24-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCQUCITPHOUAC-DSSYAJFBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCN1CCC(CC1)NC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCN1CCC(CC1)NC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

J 104129 fumarate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea](/img/structure/B608081.png)

![1-[5-[3,4-bis(fluoranyl)-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methyl-indazol-3-yl]-~{N},~{N}-dimethyl-methanamine](/img/structure/B608084.png)

![2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one](/img/structure/B608089.png)

![4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B608093.png)